3-O-甲基荧光素磷酸环己铵盐

描述

3-O-Methylfluorescein phosphate cyclohexylammonium salt, also known as FluoMini-TM or FM1-43, is a fluorescent molecule commonly used in biological research for labeling cells and biomolecules . Its fluorescent properties allow researchers to visualize and track these targets within living cells or organisms .

Synthesis Analysis

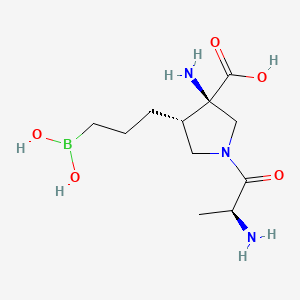

3-O-Methylfluorescein is an intermediate in the synthesis of 3-O-Methylfluorescein Phosphate Bis-Cyclohexylammonium Salt . It can be used as a reactant in multifunctional phosphate-based inorganic-organic hybrid nanoparticles .Molecular Structure Analysis

The molecular formula of 3-O-Methylfluorescein phosphate cyclohexylammonium salt is C27H28NO8P . It has a molecular weight of 525.49 .Chemical Reactions Analysis

3-O-Methylfluorescein Phosphate Cyclohexylammonium Salt is used in fluorimetric studies . It can be used as a reactant in multifunctional phosphate-based inorganic-organic hybrid nanoparticles .Physical and Chemical Properties Analysis

3-O-Methylfluorescein phosphate cyclohexylammonium salt has a molecular weight of 525.49 . The storage temperature for this compound is -20°C .科学研究应用

酶学研究

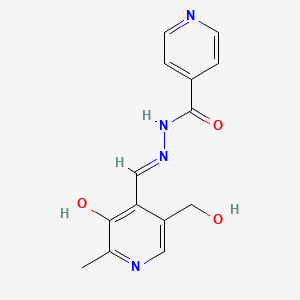

3-O-甲基荧光素磷酸环己铵盐已用于各种酶学研究中。例如,Huang 和 Askari (1975) 证明 3-O-甲基荧光素磷酸是与 Na+、K+-ATPase 相关的 K+依赖性磷酸酶的底物,表明它可用于酶活性较低的组织的酶测定 (Huang 和 Askari,1975)。此外,Hill、Summer 和 Waters (1968) 开发了一种使用 3-O-甲基荧光素磷酸测定碱性磷酸酶活性的自动荧光法 (Hill、Summer 和 Waters,1968)。

生物化学

该化合物还在生物化学中找到了应用。例如,Freire 等人 (2002) 报告说,由红细胞 Ca2+-ATPase 催化的 3-O-甲基荧光素磷酸水解可用作连续荧光标记,以评估质膜 Ca2+-ATPase 的反应周期 (Freire 等人,2002)。

结构化学

在结构化学中,已研究了环己铵磷酸盐等化合物以了解其分子结构和性质。Jerzykiewicz 和 Lis (1998) 分析了不同构型的环己铵盐的晶体结构 (Jerzykiewicz 和 Lis,1998)。

生物有机合成

与 3-O-甲基荧光素磷酸环己铵盐密切相关的环己铵盐用于生物有机合成中。Piantadosi、Chae、Ishaq 和 Snyder (1972) 报告了使用环己铵盐合成酰基二羟基丙酮磷酸酯和相关衍生物 (Piantadosi、Chae、Ishaq 和 Snyder,1972)。

分子生物学

在分子生物学中,环己铵盐用于合成核苷酸衍生物,正如 Thuong、Chassignol 和 Barbier (1981) 所证明的那样,他们使用基于环己铵磷酸盐的方法合成了脱氧核糖核苷-3'-芳基-β-氰基乙基磷酸酯 (Thuong、Chassignol 和 Barbier,1981)。

生化研究

各种生化研究也纳入了环己铵盐。例如,Srivastva 和 Farquhar (1984) 研究了模型酰氧甲基磷酸酯的稳定性,这些磷酸酯被分离为环己铵盐 (Srivastva 和 Farquhar,1984)。

基于荧光的底物研究

Land 和 Jackim (1966) 合成了黄酮 3-二磷酸,这是一种稳定且灵敏的底物,用于测定磷酸酶酶,其功能与 3-O-甲基荧光素磷酸类似 (Land 和 Jackim,1966)。

作用机制

Target of Action

The primary target of 3-O-Methylfluorescein phosphate cyclohexylammonium salt is certain enzymes . It has been shown to modulate the activity of these enzymes .

Mode of Action

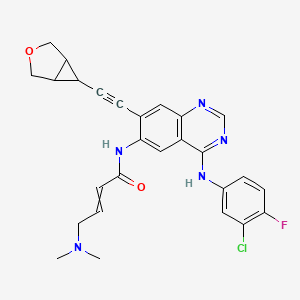

The compound interacts with its enzyme targets, leading to a reduction in the frequency of cancer cell proliferation . It also stimulates hematopoietic cells in mice .

Result of Action

The compound has been shown to inhibit the growth of human cells in vitro . It reduces the frequency of cancer cell proliferation and stimulates hematopoietic cells in mice . This suggests that it may be useful for the treatment of inflammatory diseases, such as arthritis or asthma .

生化分析

Biochemical Properties

The primary role of 3-O-Methylfluorescein phosphate cyclohexylammonium salt in biochemical reactions is as a substrate for the fluorimetric determination of phosphatase . The enzymes it interacts with include phosphatases, which catalyze the hydrolysis of phosphate esters. The nature of these interactions involves the cleavage of the phosphate group from the 3-O-Methylfluorescein phosphate cyclohexylammonium salt molecule, resulting in a change in fluorescence that can be measured .

Cellular Effects

The effects of 3-O-Methylfluorescein phosphate cyclohexylammonium salt on cells and cellular processes are primarily related to its role as a substrate for phosphatase enzymes. By serving as a substrate for these enzymes, it can influence cell function by participating in the regulation of phosphate groups within the cell

Molecular Mechanism

The molecular mechanism of action of 3-O-Methylfluorescein phosphate cyclohexylammonium salt involves its interaction with phosphatase enzymes. These enzymes cleave the phosphate group from the 3-O-Methylfluorescein phosphate cyclohexylammonium salt molecule, resulting in a change in fluorescence that can be measured . This allows researchers to monitor the activity of phosphatase enzymes at the molecular level.

Metabolic Pathways

属性

IUPAC Name |

cyclohexanamine;(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15O8P.C6H13N/c1-26-12-6-8-16-18(10-12)27-19-11-13(29-30(23,24)25)7-9-17(19)21(16)15-5-3-2-4-14(15)20(22)28-21;7-6-4-2-1-3-5-6/h2-11H,1H3,(H2,23,24,25);6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPHZMRXIHOGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657460 | |

| Record name | 6'-Methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21233-09-0 | |

| Record name | 6'-Methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

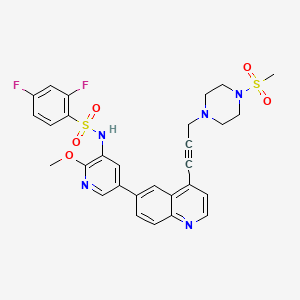

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

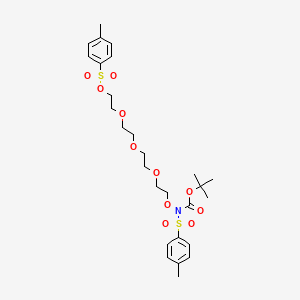

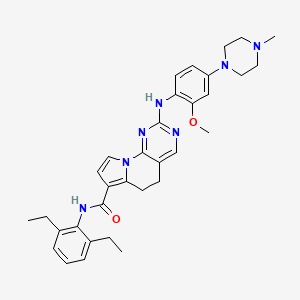

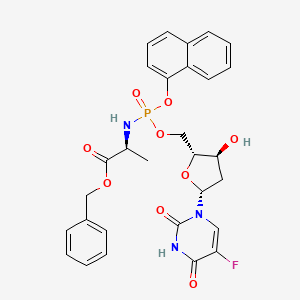

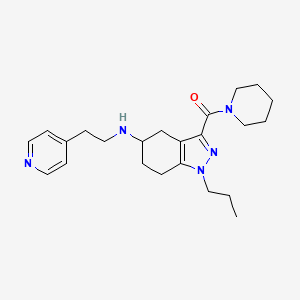

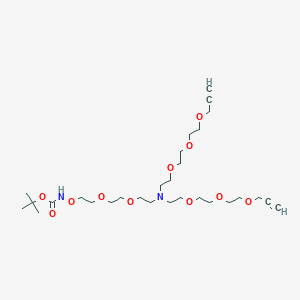

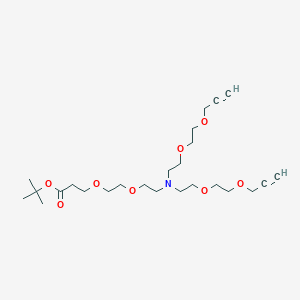

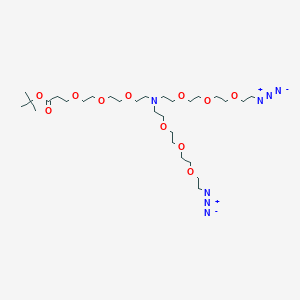

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)

![(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609674.png)